Small Cardioactive Peptide B (SCPB)
Overview
Description
Small Cardioactive Peptide B (SCPB) is a neuropeptide that plays a significant role in the nervous systems of various gastropod species. It is known for its ability to stimulate adenylate cyclase activity in heart and gill tissues, leading to various physiological effects . SCPB has been extensively studied for its role in modulating motor programs related to feeding and locomotion in gastropods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Small Cardioactive Peptide B involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid addition involves deprotection and coupling steps, ensuring the correct sequence is formed. The final peptide is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of Small Cardioactive Peptide B follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Small Cardioactive Peptide B undergoes various chemical reactions, including:
Oxidation: SCPB can be oxidized, particularly at methionine residues, which may affect its biological activity.
Reduction: Reduction reactions can be used to reverse oxidation, restoring the peptide’s activity.
Substitution: Amino acid substitution reactions can be employed to modify SCPB for research purposes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions often involve the use of specific amino acid derivatives under controlled conditions .
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of SCPB, as well as modified peptides with substituted amino acids. These products are often analyzed using techniques like mass spectrometry and HPLC to confirm their structure and purity .
Scientific Research Applications
Small Cardioactive Peptide B has a wide range of scientific research applications:
Chemistry: SCPB is used as a model peptide for studying peptide synthesis and modification techniques.
Mechanism of Action
Small Cardioactive Peptide B exerts its effects by binding to specific receptors on target cells, leading to the activation of adenylate cyclase. This enzyme converts ATP to cyclic AMP (cAMP), which acts as a secondary messenger to trigger various physiological responses. In gastropods, SCPB enhances motor programs related to feeding and locomotion by modulating neuronal activity .
Comparison with Similar Compounds
Similar Compounds
Small Cardioactive Peptide A (SCPA): Another neuropeptide with similar functions but different amino acid sequence.
FMRFamide: A neuropeptide that also modulates motor programs but has distinct receptor interactions.
Uniqueness
Small Cardioactive Peptide B is unique due to its specific sequence and potent effects on adenylate cyclase activity in both heart and gill tissues. Its ability to modulate feeding and locomotion programs in gastropods sets it apart from other neuropeptides .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H80N14O11S2/c1-29(2)25-37(63-48(74)38(26-32-15-17-33(67)18-16-32)64-49(75)39(28-42(54)68)62-45(71)34(53)19-23-78-4)47(73)59-30(3)44(70)65-40(27-31-11-7-6-8-12-31)51(77)66-22-10-14-41(66)50(76)61-36(13-9-21-58-52(56)57)46(72)60-35(43(55)69)20-24-79-5/h6-8,11-12,15-18,29-30,34-41,67H,9-10,13-14,19-28,53H2,1-5H3,(H2,54,68)(H2,55,69)(H,59,73)(H,60,72)(H,61,76)(H,62,71)(H,63,74)(H,64,75)(H,65,70)(H4,56,57,58)/t30-,34-,35-,36-,37-,38-,39-,40-,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDATZUYVZKJKRE-SXMXEBDWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H80N14O11S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1141.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84746-43-0 | |
Record name | Small cardioactive peptide B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084746430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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